3-Bromobenzaldehyde

Regioselective bromination Process chemistry Patent synthesis

3-Bromobenzaldehyde (CAS 3132-99-8) is the meta-substituted isomer of bromobenzaldehyde, belonging to the class of halogenated aromatic aldehydes with molecular formula C₇H₅BrO and molecular weight 185.02 g/mol. It appears as a clear colorless to yellow liquid after melting, with a melting point of 18–21 °C, boiling point of 233–236 °C, density of 1.587 g/mL at 25 °C, and flash point of 96 °C.

Molecular Formula C7H5BrO
Molecular Weight 185.02 g/mol
CAS No. 3132-99-8
Cat. No. B042254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzaldehyde
CAS3132-99-8
Synonymsm-Bromobenzaldehyde;  3-Formyl-1-bromobenzene;  3-Formylbromobenzene;  5-Bromobenzaldehyde;  NSC 66828
Molecular FormulaC7H5BrO
Molecular Weight185.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=O
InChIInChI=1S/C7H5BrO/c8-7-3-1-2-6(4-7)5-9/h1-5H
InChIKeySUISZCALMBHJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzaldehyde CAS 3132-99-8: Chemical Identity and Core Physicochemical Profile


3-Bromobenzaldehyde (CAS 3132-99-8) is the meta-substituted isomer of bromobenzaldehyde, belonging to the class of halogenated aromatic aldehydes with molecular formula C₇H₅BrO and molecular weight 185.02 g/mol [1]. It appears as a clear colorless to yellow liquid after melting, with a melting point of 18–21 °C, boiling point of 233–236 °C, density of 1.587 g/mL at 25 °C, and flash point of 96 °C [2]. The compound is air-sensitive, decomposes in water, and exhibits solubility in organic solvents including chloroform and methanol [3]. This meta-substituted aryl bromide bearing a reactive aldehyde functionality serves as a versatile electrophilic building block for cross-coupling reactions and nucleophilic additions in pharmaceutical and agrochemical intermediate synthesis .

Why 3-Bromobenzaldehyde Cannot Be Interchanged with Its Ortho- or Para-Isomers: Physicochemical and Synthetic Divergence


The three bromobenzaldehyde isomers exhibit divergent physicochemical properties and synthetic outcomes that preclude interchangeable use. 4-Bromobenzaldehyde possesses the highest molecular symmetry and consequently the highest melting point, remaining solid at ambient temperature, whereas 3-bromobenzaldehyde and 2-bromobenzaldehyde are liquids [1]. More critically, the bromine substitution pattern governs electronic distribution across the aromatic ring, dictating regioselectivity in cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic additions [2]. In palladium-catalyzed couplings, the outcome of competition between aryl bromides depends substantially on substitution geometry [3]. Additionally, ortho-substituted 2-bromobenzaldehyde participates in unique cyclization manifolds via intramolecular nucleophilic vinylpalladation that the meta-isomer cannot undergo, while the meta-isomer offers distinct synthetic access to intermediates unattainable from para-substituted congeners [4]. These isomer-dependent reactivity differences mandate precise specification in procurement for reproducible synthetic outcomes.

Quantitative Differentiation of 3-Bromobenzaldehyde: Comparative Performance Evidence for Scientific Selection


Synthesis Route Selectivity: Patent-Documented 89% Yield Advantage in Meta-Selective Bromination

Patent literature documents a 89% yield for the meta-selective bromination of benzaldehyde to produce 3-bromobenzaldehyde using bromine chloride with aluminum chloride in dibromomethane solvent [1]. In contrast, earlier methodologies produced 3-chlorobenzaldehyde as a by-product with up to 5% contamination and left ≥10% unreacted benzaldehyde, reducing effective yield to below 85% [2]. The improved process eliminates 1,2-dibromoethane formation entirely and reduces 3-chloro derivatives to negligible amounts, representing a significant purification advantage [3].

Regioselective bromination Process chemistry Patent synthesis

Thermodynamic Stability Differentiation: 3-Bromobenzaldehyde vs. 4-Bromobenzaldehyde Phase Behavior

The three bromobenzaldehyde isomers exhibit distinct phase behavior due to molecular symmetry differences. 4-Bromobenzaldehyde (para-substituted) possesses the highest molecular symmetry and crystallizes as a solid at ambient temperature (mp 55–58 °C), whereas 3-bromobenzaldehyde (meta-substituted) and 2-bromobenzaldehyde (ortho-substituted) are liquids [1]. Quantitatively, 3-bromobenzaldehyde exhibits a melting point of 18–21 °C, a boiling point of 233–236 °C, and a density of 1.587 g/mL at 25 °C [2]. 2-Bromobenzaldehyde boils at 230 °C, while 4-bromobenzaldehyde boils at 239–241 °C [3].

Physical organic chemistry Isomer stability Process handling

Heck Reaction Performance: Eight-Step Route to Arylceramide Analogue with 28% Overall Yield

3-Bromobenzaldehyde serves as the starting material for an eight-step stereoselective synthesis of arylceramide analogue 2, achieving 28% overall yield [1]. The route utilizes a Heck reaction to afford (E)-α,β-unsaturated ester 16, followed by osmium-catalyzed asymmetric dihydroxylation for chirality introduction at C-2 and C-3 [2]. In contrast, analogous syntheses using 2-bromobenzaldehyde proceed via one-pot allylboration-Heck cyclization to 3-methyleneindan-1-ols in high enantioselectivity [3], representing a fundamentally different reaction manifold.

Heck coupling Medicinal chemistry Asymmetric synthesis

Electrophilic Substitution Pattern Differentiation: Meta vs. Ortho Reactivity in Palladium-Catalyzed Cyclizations

Ortho-bromobenzaldehyde undergoes consecutive intermolecular carbopalladation with internal alkynes followed by intramolecular nucleophilic vinylpalladation of the aldehyde function, producing indenol derivatives in high yields [1]. 3-Bromobenzaldehyde cannot undergo this intramolecular cyclization due to the meta-positioning of the bromine substituent, which prevents the required proximity for ring closure [2]. This divergent reactivity enables orthogonal synthetic strategies: ortho-isomer for indenol/indanone scaffolds; meta-isomer for linear biaryl and extended conjugated systems.

Palladium catalysis Cyclization Regioselectivity

Dual Reactive Sites: Aldehyde Nucleophilic Addition Coupled with Aryl Bromide Cross-Coupling Orthogonality

3-Bromobenzaldehyde has been demonstrated as an effective aryl bromide partner in direct ligand-free palladium-catalyzed C–H bond arylation of diphenyldithienylethene using Pd(OAc)₂ as catalyst and KOAc as base in DMAc solvent at 120 °C for 16 h [1]. The meta-bromo substituent provides a single, well-defined cross-coupling handle distinct from the aldehyde functionality, whereas the ortho-isomer presents steric congestion that can impede coupling efficiency [2]. Additionally, the aldehyde group of 3-bromobenzaldehyde participates in nucleophilic additions; studies of secondary deuterium isotope effects confirm nucleophilic addition to m-bromobenzaldehyde proceeds via a defined mechanistic pathway [3].

Orthogonal reactivity Dual functionalization C-H activation

Insecticide Precursor Utility: Quantified Raw Material Value in Pyrethroid Synthesis

3-Bromobenzaldehyde is explicitly identified in patent literature as a useful raw material for the synthesis of pyrethroid-type insecticides [1]. The compound serves as a key precursor in the production of synthetic pyrethroids, a class of insecticides with global agricultural significance [2]. The meta-bromination pattern is essential for the biological activity of the resulting pyrethroid derivatives, as alternative substitution patterns yield compounds with significantly reduced insecticidal efficacy [3].

Agrochemical synthesis Pyrethroid insecticides Industrial intermediate

Optimal Procurement and Application Scenarios for 3-Bromobenzaldehyde Based on Differentiated Performance Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Scaffolds

3-Bromobenzaldehyde is optimally deployed as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions to introduce the 3-bromophenyl moiety into biaryl systems, which are common scaffolds in drug discovery and materials science . The meta-substitution pattern provides an electronic profile distinct from ortho- and para-isomers, influencing the electronic character of the resulting biaryl products . In palladium-catalyzed couplings, the outcome of competition between aryl bromides depends on substitution geometry, making isomer selection critical for reproducible cross-coupling outcomes [1].

Heck Reaction Linear Chain Extension for Ceramide Analogue Synthesis

The meta-bromine position in 3-bromobenzaldehyde prevents the intramolecular cyclization observed with ortho-bromobenzaldehyde, enabling clean linear chain extension via Heck coupling with olefins . This property has been exploited in the eight-step stereoselective synthesis of arylceramide analogues, achieving 28% overall yield starting from 3-bromobenzaldehyde . The Heck reaction proceeds to afford (E)-α,β-unsaturated ester intermediates, which are subsequently functionalized via asymmetric dihydroxylation for chirality installation [1].

Pharmaceutical Intermediate Derivatization via Aldehyde Functional Group Chemistry

3-Bromobenzaldehyde serves as a versatile building block for pharmaceutical intermediate synthesis through aldehyde derivatization, including oxidation to 3-bromobenzoic acid using KMnO₄ or H₂CrO₄, which can be further transformed into 2-bromobenzoic acid for anti-inflammatory drug synthesis . The aldehyde group also undergoes esterification to methyl 4-bromobenzoate, with applications in analgesic and antipyretic drug synthesis . Additionally, imine formation with amines enables access to amidinothiourea-related compounds with potential pharmaceutical applications [1].

Agrochemical Manufacturing of Synthetic Pyrethroid Insecticides

3-Bromobenzaldehyde is a validated raw material for the industrial synthesis of pyrethroid-type insecticides . Patent literature explicitly identifies this compound as a useful substance for pyrethroid manufacturing, with the meta-bromination pattern being essential for insecticidal activity . Efficient synthesis methods achieving high yields with minimal chlorinated impurities ensure cost-effective scale-up for agrochemical production, with the improved dibromomethane-based process eliminating toxic 1,2-dibromoethane formation entirely [1].

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